ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid
CAS No.: 77658-39-0
Cat. No.: VC0198711
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77658-39-0 |
---|---|
Molecular Formula | C20H28O4 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | (1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Standard InChI | InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1 |
Standard InChI Key | AURKCYFYZBQUIZ-LJIVFDACSA-N |
Isomeric SMILES | C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O |
SMILES | CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Canonical SMILES | CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Appearance | Powder |
Introduction
Chemical Structure and Classification
Structural Characteristics
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is a tetracyclic diterpene characterized by its kaurene skeleton with specific functional groups. The compound features a hydroxyl group at the C-9 position, a ketone group at the C-15 position, a double bond between C-16 and C-17, and a carboxylic acid group at C-19. This combination of functional groups contributes to its unique chemical properties and potential biological activities. The "ent" prefix indicates that the compound has the opposite stereochemistry to that found in the typical kaurene skeleton, which is common in many diterpene derivatives.
Relationship to Other Kaurene Derivatives
This compound is closely related to ent-15-Oxo-16-kauren-19-oic acid (PubChem CID 3232), which lacks the hydroxyl group at position C-9. The latter has been reported in several plant species including Pteris longipes, Pteris wallichiana, and Croton kongensis . The structural similarity suggests that ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid might also be present in similar botanical sources, though specific documentation is limited in the available research.
Derivatives and Esters
One of the most documented derivatives of this compound is its beta-D-glucopyranosyl ester (CAS No. 81263-96-9), which has the molecular formula C26H38O9 and a molecular weight of 494.58 g/mol . This esterified form has been more extensively characterized in chemical databases and is commercially available from several suppliers for research purposes.
Physical and Chemical Properties
Physical Properties
While specific data for the free acid form is limited, we can extrapolate some properties based on its glucopyranosyl ester and similar kaurene derivatives. The compound is likely a white to off-white powder at room temperature. The glucopyranosyl ester has a predicted boiling point of 670.4±55.0 °C and a predicted density of 1.39±0.1 g/cm³ , suggesting that the free acid would have somewhat lower but still high boiling point characteristic of diterpene compounds.
Solubility Profile
Based on the properties of its ester derivative, ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The presence of both polar (hydroxyl and carboxylic acid) and non-polar (tetracyclic skeleton) moieties in its structure gives it an amphipathic character, affecting its solubility in different solvents.
Chemical Reactivity
The compound contains multiple functional groups that can participate in various chemical reactions:
-
The carboxylic acid group (C-19) can undergo esterification, as evidenced by its naturally occurring glucopyranosyl ester.
-
The hydroxyl group at C-9 position can potentially be oxidized or participate in esterification reactions.
-
The ketone group at C-15 can undergo reduction reactions.
-
The C-16/C-17 double bond can participate in addition reactions.
These reactive sites make the molecule versatile for chemical modifications and may contribute to its potential biological activities.
Natural Sources and Biosynthesis
Botanical Sources
While specific information about the natural sources of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is limited in the provided search results, related compounds like ent-15-Oxo-16-kauren-19-oic acid have been reported in fern species such as Pteris longipes and Pteris wallichiana, as well as in the flowering plant Croton kongensis . It is reasonable to hypothesize that ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid might also be present in these or taxonomically related plant species.
Analytical Methods for Identification and Quantification
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is likely the preferred method for analysis of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid and its derivatives, as indicated by the HPLC purity specifications provided by suppliers . The compound's UV-absorbing groups (carbonyl and double bond) make it amenable to detection by UV detectors commonly used in HPLC systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural confirmation, with characteristic signals for the carboxylic acid, ketone, hydroxyl group, and double bond. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns specific to this diterpene structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume